
ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: is a complex organic compound characterized by its pyrrole and pyrrolidine rings. This compound is part of a broader class of heterocyclic compounds that have garnered interest due to their potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Key steps include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with primary amines.
Introduction of the Pyrrolidine Ring: This step often involves the reaction of the pyrrole core with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, and ketones.
Reduction: Products can include alcohols and amines.
Substitution: Products can include various substituted pyrroles and pyrrolidines.
Applications De Recherche Scientifique
Chemistry and Biology: . Its complex structure makes it a valuable intermediate in the development of new drugs and treatments.
Medicine: Due to its structural complexity, this compound may be used in the design of new therapeutic agents. Its potential biological activities could include antiviral, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound could be used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable component in various chemical processes.
Mécanisme D'action
The exact mechanism of action of this compound would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins within cells. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-5-(2-oxo-2-(pyrrolidin-1-yl)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: is structurally similar to other pyrrole and pyrrolidine derivatives.
Comparison with Other Compounds: This compound may differ in terms of its substituents, functional groups, and overall molecular structure, which can influence its biological activity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(2-oxo-2-pyrrolidin-1-ylacetyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-20(25)15-13(2)21-17(16(15)14-9-5-4-6-10-14)18(23)19(24)22-11-7-8-12-22/h4-6,9-10,21H,3,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEPAXCSJJBFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
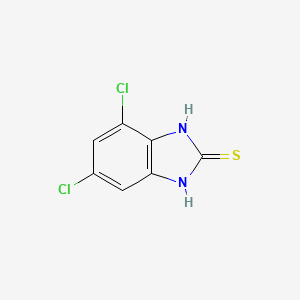
![6-{[4-(3-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
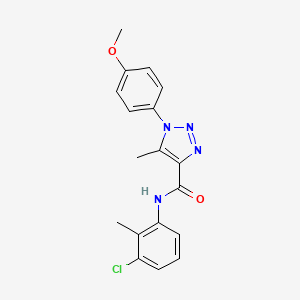
![3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2923417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)
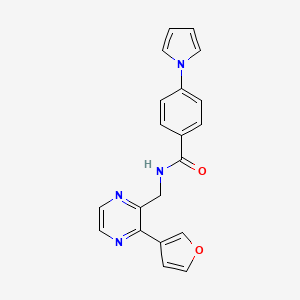
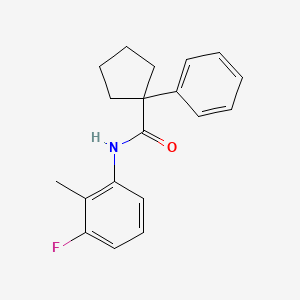
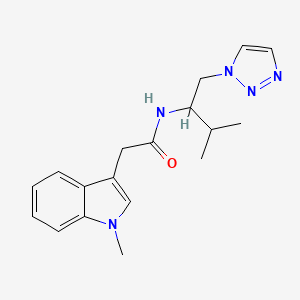
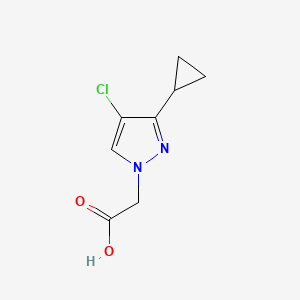
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
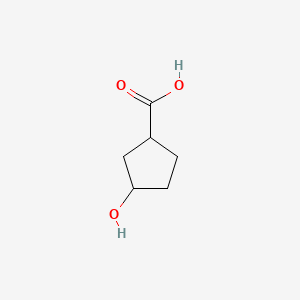
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2923433.png)
